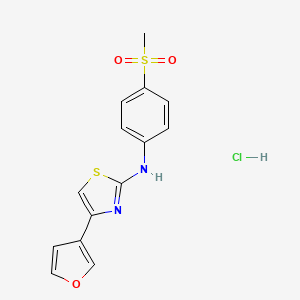
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluoropyrimidine moiety, a piperidine ring, and a furan group, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under controlled conditions.
Coupling with Furan-2-ylmethylamine: The piperidine intermediate is then coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Oxalamide Formation: The final step involves the formation of the oxalamide bond. This is typically done by reacting the coupled product with oxalyl chloride in an inert atmosphere, followed by purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation under strong oxidizing conditions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the oxalamide bond, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Reduced oxalamide derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The furan group can participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-((1-(5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and increase its metabolic stability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-9-21-17(22-10-13)23-5-3-12(4-6-23)8-19-15(24)16(25)20-11-14-2-1-7-26-14/h1-2,7,9-10,12H,3-6,8,11H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIBDLANQPHOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)

![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)
![6-Methyl-2-(2-oxo-2-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2598237.png)

![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)
